Receptor Binding Affinity: Timolol vs. Betaxolol Beta-1/Beta-2 Selectivity Profile
Timolol demonstrates a non-selective binding profile with log Kd values of -8.27 at human β1 and -9.86 at human β2 adrenoceptors, yielding a β2/β1 affinity ratio of approximately 39-fold favoring β2 . In contrast, betaxolol is a selective β1-adrenergic antagonist with a 43-fold to 89-fold β1-selectivity based on cloned human receptor Ki values (Ki β1 = 0.76 nM, Ki β2 = 32.6 nM) [1]. This fundamental difference in receptor selectivity has clinical implications: betaxolol may be preferred in patients where β2-blockade (e.g., bronchoconstriction) could be harmful, while timolol's potent β2 antagonism contributes to its higher IOP-lowering efficacy [2].
| Evidence Dimension | Beta-adrenoceptor binding affinity and selectivity |
|---|---|
| Target Compound Data | log Kd β1: -8.27; log Kd β2: -9.86; non-selective with ~39-fold higher β2 affinity |
| Comparator Or Baseline | Betaxolol: Ki β1 = 0.76 nM, Ki β2 = 32.6 nM; 43-89 fold β1-selective |
| Quantified Difference | Timolol is non-selective (β2-preferring); betaxolol is β1-selective (43-89 fold) |
| Conditions | Cloned human β1 and β2 adrenoceptors; radioligand binding assays |
Why This Matters
Receptor selectivity directly informs safety profile in patients with pulmonary comorbidities and guides compound selection in respiratory-safe experimental models.
- [1] Sharif, N. A., et al. (2001). Levobetaxolol (Betaxon™) and Other β-Adrenergic Antagonists: Preclinical Pharmacology, IOP-Lowering Activity and Sites of Action in Human Eyes. Journal of Ocular Pharmacology and Therapeutics, 17(4), 379-395. View Source
- [2] Berry, D. P., et al. (1984). Betaxolol and Timolol: A Comparison of Efficacy and Side Effects. Archives of Ophthalmology, 102(1), 42-45. View Source
